

Compound of Interest

Compound Name: Sirpiglenastat

Cat. No.: B10857805

Sirpiglenastat in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirpiglenastat (DRP-104) is an investigational, broad-acting glutamine antagonist emerging as a promising therapeutic agent for non-small cell lung

Mechanism of Action

Sirpiglenastat's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes by its active form, DON.[3][4] This b

The dual action of Sirpiglenastat includes:

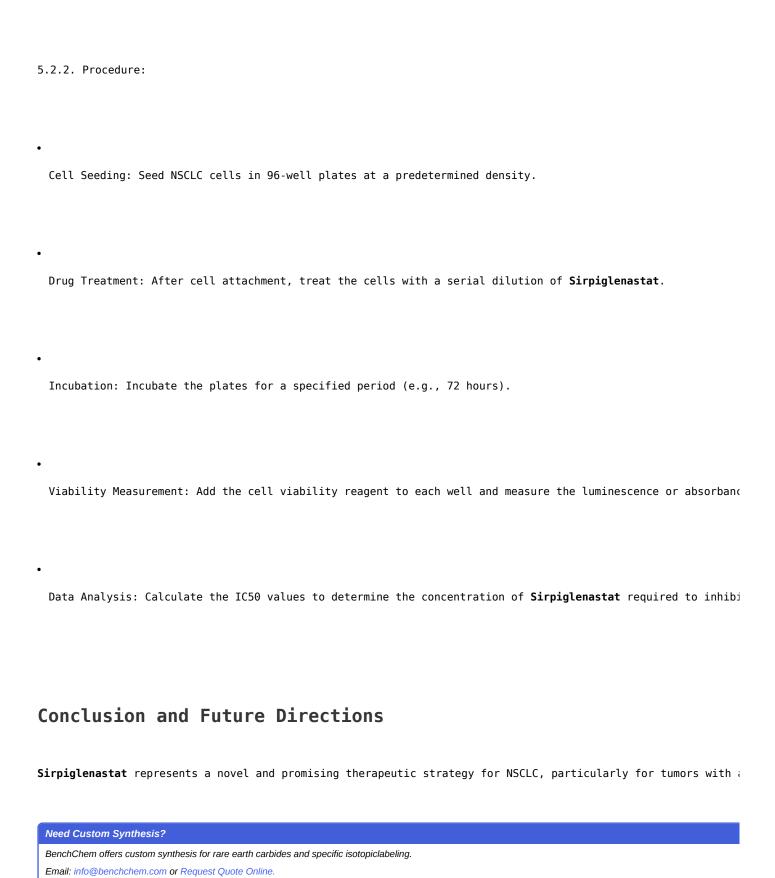
- . Direct Tumor Cell Inhibition: By blocking glutamine metabolism, Sirpiglenastat leads to a metabolic crisis within cancer cells, inhibiting the synthes
- Immune Microenvironment Remodeling: The inhibition of glutamine metabolism in the tumor microenvironment increases the availability of glutamin

```
digraph "Sirpiglenastat_Mechanism_of_Action" {
  graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12];
 node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0
 edge [fontname="Arial", fontsize=10, arrowhead=normal];
// Nodes
Sirpiglenastat [label="Sirpiglenastat (DRP-104)\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Tumor_Microenvironment [label="Tumor Microenvironment\n(TME)", fillcolor="#F1F3F4", fontcolor="#202124"];
DON [label="6-diazo-5-oxo-L-norleucine\n(DON - Active Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Glutamine_Metabolism [label="Glutamine-Dependent\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"];
Tumor_Cell [label="NSCLC Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"];
Anabolic_Pathways [label="Inhibition of Anabolic Pathways\n(e.g., Nucleotide Synthesis)", fillcolor="#FBBC05"
Tumor_Cell_Death [label="Tumor Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Immune_Cells [label="T Cells & NK Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];
Immune_Activation [label="Increased Proliferation\n& Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
MDSC [label="Myeloid-Derived\nSuppressor Cells (MDSCs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
MDSC_Inhibition [label="Reduction of\nImmunosuppression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Sirpiglenastat -> Tumor Microenvironment [label="Preferential\nActivation in"];
Tumor Microenvironment -> DON [label="Converts to"];
DON -> Glutamine_Metabolism [label="Irreversibly Inhibits", dir=T, style=bold, color="#EA4335"];
Glutamine Metabolism -> Anabolic Pathways [label="Blocks", dir=T, style=bold, color="#EA4335"];
```

Anabolic_Pathways -> Tumor_Cell_Death [label="Leads to"];


```
Tumor_Cell -> Glutamine_Metabolism [label="Dependent on"];
DON -> Immune_Cells [label="Increases Glutamine\nAvailability for", style=dashed, color="#34A853"];
Immune_Cells -> Immune_Activation;
DON -> MDSC [label="Reduces", style=dashed, color="#34A853"];
MDSC -> MDSC_Inhibition;
}
5.1.1. Materials and Reagents:
 NSCLC cell line (e.g., with KEAP1 mutation)
 Appropriate cell culture medium and supplements
 Immunocompetent mice (e.g., C57BL/6)
 Sirpiglenastat (DRP-104)
 Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
 Calipers
```


Check Availability & Pricing


Sterile syringes and needles 5.1.2. Procedure: Cell Culture: Culture NSCLC cells under standard conditions to logarithmic growth phase. Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse. Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and Drug Administration: Administer Sirpiglenastat or vehicle control via the desired route (e.g., subcutaneous Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study. Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

Check Availability & Pricing

Check Availability & Pricing

Check Availability & Pricing

References

- 1. oncozine.com [oncozine.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [Investigating Sirpiglenastat in non-small cell lung cancer (NSCLC)]. BenchChem, [2025]. [Online PDF]. Availa

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.